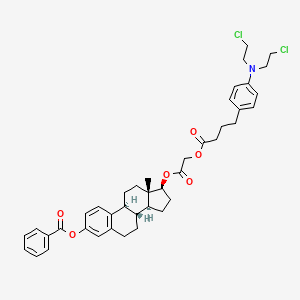

Atrimustine

Description

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47Cl2NO6/c1-41-21-20-34-33-17-15-32(49-40(47)29-7-3-2-4-8-29)26-30(33)12-16-35(34)36(41)18-19-37(41)50-39(46)27-48-38(45)9-5-6-28-10-13-31(14-11-28)44(24-22-42)25-23-43/h2-4,7-8,10-11,13-15,17,26,34-37H,5-6,9,12,16,18-25,27H2,1H3/t34-,35-,36+,37+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJUINDAXYAPTO-UUBSBJJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046416 | |

| Record name | Atrimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75219-46-4 | |

| Record name | Atrimustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75219-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrimustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075219464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRIMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC0K09B7K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Atrimustine: Unraveling the Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Notice: Despite a comprehensive search of scientific literature and databases, no specific information regarding the mechanism of action, signaling pathways, or experimental data for a compound named "atrimustine" in the context of cancer cell biology could be retrieved. The requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be generated due to the absence of available research on this specific topic.

It is possible that "atrimustine" may be a lesser-known compound, a developmental drug with limited public data, or a potential misspelling of another therapeutic agent. For instance, extensive research is available for "estramustine," an established chemotherapeutic agent with a well-documented mechanism of action involving microtubule disruption in cancer cells.

Researchers, scientists, and drug development professionals interested in the mechanisms of action of similar anti-cancer drugs are encouraged to review the literature for related compounds. Should "atrimustine" be an alternative name or a specific derivative, further clarification on its chemical structure or classification would be necessary to conduct a more targeted and effective literature search.

We recommend verifying the compound's name and exploring databases such as PubMed, Scopus, and chemical compound registries for any available information. Without primary or secondary research data, the creation of a technical guide that meets the specified core requirements is not feasible.

Bestrabucil: A Technical Guide to Its Targeted Drug Delivery Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestrabucil, a benzoate ester of an estradiol-chlorambucil conjugate, represents a significant example of targeted chemotherapy.[1] Initially conceived to target estrogen receptor (ER)-positive breast cancers, its efficacy has been demonstrated to be independent of ER status, highlighting a unique and selective mechanism of accumulation in malignant tissues.[1] This technical guide provides an in-depth analysis of the core mechanisms underlying bestrabucil's targeted delivery and its cytotoxic action. It synthesizes available data on its selective uptake, the well-established mechanism of its active component, chlorambucil, and discusses the yet-to-be-fully-elucidated aspects of its cellular transport. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Concept of Bestrabucil

Bestrabucil was designed as a target-oriented anticancer agent, chemically linking the cytotoxic alkylating agent chlorambucil to estradiol, a steroid hormone.[1] The foundational hypothesis was that the estradiol moiety would act as a "vehicle," guiding the chlorambucil "warhead" to ER-positive tumor cells. However, extensive preclinical and clinical investigations have revealed a broader, more intriguing mechanism of action. Studies have consistently shown that bestrabucil selectively accumulates in a variety of malignant tumor cells and tissues, irrespective of their estrogen receptor expression.[1] This selective affinity for tumor tissues, coupled with a favorable safety profile compared to its parent drug chlorambucil, underscores its potential as a targeted therapeutic.[1]

Targeted Drug Delivery: Evidence for Selective Accumulation

The hallmark of bestrabucil's therapeutic profile is its remarkable ability to concentrate in tumor tissues while exhibiting minimal accumulation in adjacent normal tissues and blood. This has been demonstrated across in vitro, in vivo, and clinical settings.

In Vitro Studies

Initial cell culture experiments using radiolabeled bestrabucil (3H-bestrabucil) provided the first evidence of its selective uptake. A significantly higher accumulation of 3H-bestrabucil was observed in SV40-transformed 3T3 malignant cells compared to normal 3T3 cells. This differential uptake correlated with its cytotoxic effects, as the growth-inhibitory properties of bestrabucil were observed exclusively in the malignant cell line.

In Vivo Animal Studies

Animal models have corroborated the in vitro findings. In female Wistar rats bearing Walker 256 carcinoma, a single oral administration of bestrabucil resulted in significant accumulation of the drug in tumor tissues. In contrast, minimal levels were detected in normal tissues and blood. These studies also highlighted the improved safety profile of bestrabucil; it exerted its antitumor effects with little to no change in peripheral blood leukocyte counts, a common and significant side effect of chlorambucil.

Clinical Studies

Clinical investigations in patients with various cancer types have confirmed the selective accumulation of bestrabucil in human tumors. Tumor specimens obtained 24 hours after oral administration of bestrabucil showed significantly higher concentrations of the drug compared to adjacent normal tissues.

Table 1: Bestrabucil Concentration in Plasma and Urogenital Tumors

| Parameter | Value |

| Oral Administration | 100 mg (50 mg x 2/day for 3 days) |

| Maximum Plasma Concentration | 9.25 ng/ml (at 3 hours post-administration) |

| Maintained Plasma Level | ~5 ng/ml |

| Free Chlorambucil Concentration in Plasma | Low |

| Tumor Tissue vs. Adjacent Normal Tissue Concentration | Significantly higher in tumor specimens |

Data from a study on patients with urogenital cancers.

Core Mechanism of Action: The Cytotoxic Payload

The anticancer activity of bestrabucil is exerted by its chlorambucil component, a nitrogen mustard derivative that functions as a DNA alkylating agent.

DNA Alkylation and Cross-linking

Once bestrabucil enters the cancer cell and chlorambucil is released, it undergoes metabolic activation to form a reactive electrophilic species. This active form then covalently binds to nucleophilic sites on the DNA, primarily the N7 position of guanine bases. As a bifunctional alkylating agent, chlorambucil can form two such bonds, leading to the formation of both intrastrand and interstrand DNA cross-links.

References

Atrimustine (KM-2210): A Technical Overview of a Targeted Cytostatic Agent

Foreword

Atrimustine (KM-2210), also known as bestrabucil, represents a targeted approach in chemotherapy, designed to selectively deliver a cytotoxic payload to estrogen receptor (ER)-positive tissues. This document provides a comprehensive technical guide on the developmental history of Atrimustine, detailing its synthesis, mechanism of action, preclinical findings, and clinical evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Atrimustine is a novel cytostatic antineoplastic agent developed in Japan by Kureha Chemicals (now Kureha Corporation).[1] It is a conjugate of estradiol and chlorambucil, specifically the benzoate ester of this conjugate.[1][2][3] The rationale behind its design was to utilize the affinity of estradiol for estrogen receptors to target and deliver the alkylating agent, chlorambucil, to ER-positive cancer cells, such as those found in breast cancer.[1] Atrimustine was investigated for the treatment of breast cancer and non-Hodgkin's lymphoma, and for the prevention of graft-versus-host disease. Despite reaching the preregistration phase for cancer treatment, its development was ultimately discontinued.

Synthesis

Atrimustine (KM-2210) is chemically described as estra-1,3,5(10)-triene-3, 17β-diol, 3-benzoate, 17[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-oxobutoxy] acetate]. It is a benzoate ester of an estradiol-chlorambucil conjugate.

Detailed experimental protocols for the synthesis of Atrimustine are not extensively available in publicly accessible literature, likely due to the discontinuation of its development. However, the synthesis would conceptually involve the esterification of the 17β-hydroxyl group of estradiol 3-benzoate with a derivative of chlorambucil.

Mechanism of Action

Atrimustine is designed as a targeted chemotherapy. The estradiol component of the molecule acts as a homing device, binding to estrogen receptors which are often overexpressed in certain types of cancer cells, particularly in a subset of breast cancers. Following binding to the estrogen receptor, the chlorambucil moiety, a nitrogen mustard alkylating agent, is intended to be released, where it can then exert its cytotoxic effects.

The proposed mechanism of action involves a dual effect:

-

Targeted Cytotoxicity : The chlorambucil component induces cell death by alkylating DNA, leading to DNA damage, cell cycle arrest, and apoptosis.

-

Estrogen Receptor Modulation : Preclinical studies have shown that Atrimustine and its active metabolite, KM2202, suppress the expression of the cytosol estrogen receptor in MCF-7 human breast cancer cells. This blockage of ER expression is a key part of its unique mode of action and may contribute to its antitumor activity by preventing estrogen-stimulated tumor growth.

The following diagram illustrates the proposed mechanism of action of Atrimustine.

Preclinical Studies

Atrimustine underwent preclinical evaluation in both in vitro and in vivo models to assess its efficacy and mechanism of action.

In Vitro Studies

Studies using the hormone-dependent human breast cancer cell line, MCF-7, demonstrated the growth-inhibitory action of Atrimustine.

-

Experimental Protocol: MCF-7 cells were treated with varying concentrations of Atrimustine (10⁻¹⁰ to 10⁻⁶ M) in the presence of estradiol. Cell growth, estrogen receptor binding sites, ER immunoreactivity, ER mRNA levels, and transforming growth factor-alpha (TGF-α) secretion were assessed.

-

Results:

-

Atrimustine completely inhibited the estrogen-induced growth of MCF-7 cells.

-

The inhibitory effect on cell growth was found to be long-lasting, as the removal of the drug and addition of estradiol did not rescue cell growth.

-

Treatment with Atrimustine led to a decrease in estrogen receptor-binding sites, ER immunoreactivity, and ER mRNA levels.

-

Atrimustine also decreased the secretion of TGF-α, a growth factor, from MCF-7 cells.

-

The following workflow diagram summarizes the in vitro experimental process.

In Vivo Studies

The antitumor activity of Atrimustine was evaluated in nude mice bearing transplanted MCF-7 human breast tumors.

-

Experimental Protocol: MCF-7 tumors were transplanted into nude mice. The mice were then treated with Atrimustine, estradiol (E2), or chlorambucil (CBL). Tumor growth and serum levels of E2 were monitored. The effect of Atrimustine on the expression of cytosol estrogen receptor in the tumors was also assessed.

-

Results:

-

Atrimustine inhibited the growth of MCF-7 tumors in nude mice.

-

In contrast, estradiol enhanced tumor growth.

-

The antitumor activity of chlorambucil was blocked by the co-administration of estradiol.

-

Atrimustine suppressed tumor growth even in the presence of serum estradiol levels comparable to those in the E2-treated group.

-

Atrimustine and its metabolite KM2202 suppressed the expression of cytosol estrogen receptor in the MCF-7 tumors.

-

Pretreatment with Atrimustine prevented the E2-stimulated growth of MCF-7 tumors.

-

Clinical Studies

A clinical trial of Atrimustine (KM-2210), also referred to as Bestrabucil or Busramustine in these studies, was conducted in Japan for the treatment of hematopoietic malignancies.

Study in Hematopoietic Malignancies

-

Study Design: A clinical trial involving 21 patients with various hematopoietic malignancies. Another report from a pilot evaluation included 11 patients with chronic lymphocytic leukemia (CLL).

-

Patient Population: The diagnoses included chronic lymphocytic leukemia (CLL), chronic myelogenous leukemia (CML), malignant lymphoma, multiple myeloma, T-cell leukemia, and essential thrombocytosis.

-

Treatment Protocol: Atrimustine was administered orally at a daily dose of 50-300 mg. In the CLL pilot study, the initial daily dose was 50-100 mg, which was then adjusted based on hematological improvement.

Clinical Efficacy

The response rates from the clinical trial in hematopoietic malignancies are summarized in the table below.

| Malignancy | Number of Patients | Response |

| Chronic Lymphocytic Leukemia (CLL) | 4 | 2 Complete Response, 2 Partial Response |

| Chronic Myelogenous Leukemia (CML) | 5 | 2 Partial Response |

| Malignant Lymphoma | 5 | 3 Partial Response |

| Multiple Myeloma | 7 | No Response |

| T-cell Leukemia | 3 | Effective in all 3 patients |

| Essential Thrombocytosis | 2 | Effective in both patients |

Table 1: Response to Atrimustine in Hematopoietic Malignancies.

In the pilot study focused on CLL, a 72.7% partial and complete response rate was observed. Interestingly, there appeared to be no correlation between the estrogen receptor activity of the CLL cells and the therapeutic effects of Atrimustine.

Safety and Tolerability

The side effects observed in the clinical trials were primarily related to the estrogenic component of Atrimustine.

| Side Effect | Incidence |

| Breast or Nipple Pain | 28.6% - 62% |

| Genital Bleeding | 9.5% |

| Anorexia/Appetite Loss | 9.5% - 39% |

| Gynecomastia | 4.8% |

| Loss of Libido | 23% |

| Diarrhea | 18% |

Table 2: Adverse Events Reported in Clinical Trials of Atrimustine.

Importantly, severe myelosuppression, hepatotoxicity, or renal toxicity were not observed, and hematopoietic toxicity was reported to be mild and well-tolerated.

Conclusion

Atrimustine (KM-2210) was a rationally designed targeted chemotherapeutic agent that showed promise in preclinical studies and early clinical trials. Its unique dual mechanism of action, combining targeted delivery of an alkylating agent with suppression of estrogen receptor expression, demonstrated significant antitumor activity in ER-positive breast cancer models and in certain hematopoietic malignancies. However, despite these encouraging initial findings, the development of Atrimustine was discontinued. The reasons for its discontinuation are not clearly detailed in the available literature but could be related to a variety of factors including efficacy in broader patient populations, the side effect profile, or strategic decisions by the developing company. The developmental history of Atrimustine nonetheless provides valuable insights into the design and challenges of targeted cancer therapies.

References

- 1. [Clinical trial of bestrabucil (KM 2210) in hematopoietic malignancies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of estra-1,3,5(10)-triene-3, 17 beta-diol, 3-benzoate, 17[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-oxobutoxy] acetate] (KM2210) on MCF-7 human breast tumours transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Core Principles of Estradiol-Chlorambucil Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of estradiol-chlorambucil conjugates. These hybrid molecules are designed for targeted chemotherapy, particularly for estrogen receptor-positive (ER+) breast cancers. By leveraging the specificity of estradiol for the ER, these conjugates aim to deliver the cytotoxic agent chlorambucil directly to cancer cells, thereby enhancing efficacy and potentially reducing off-target toxicity.

Synthesis of Estradiol-Chlorambucil Conjugates

The synthesis of estradiol-chlorambucil conjugates typically involves the modification of the estradiol scaffold, often at the 16α-position, to introduce a linker for conjugation with chlorambucil. This strategic placement minimizes interference with the hydroxyl groups at the 3 and 17β positions, which are crucial for estrogen receptor binding.[1]

General Synthetic Scheme

A common synthetic route begins with the modification of estrone to introduce a reactive functional group at the 16α-position. This is followed by the attachment of a spacer arm, which is then coupled to chlorambucil. The use of a spacer can be critical for the biological activity of the conjugate.[1]

Below is a generalized workflow for the synthesis of these conjugates:

Caption: A generalized workflow for the synthesis of estradiol-chlorambucil conjugates.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of an estradiol-chlorambucil conjugate, adapted from methodologies described in the literature.

Materials:

-

Estrone

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate

-

Appropriate linker precursor (e.g., an ω-bromoalkanol)

-

Chlorambucil

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

Purification media (e.g., silica gel for column chromatography)

-

Solvents for reaction and purification (e.g., Dichloromethane (DCM), Ethyl Acetate, Hexane)

Procedure:

-

Synthesis of the Estradiol Derivative with a Linker:

-

Estrone is dissolved in a suitable solvent like DMF.

-

A base, such as potassium carbonate, is added to the solution.

-

The linker precursor is added, and the reaction mixture is stirred, often at an elevated temperature, to facilitate the attachment of the linker to the estradiol backbone.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically by extraction, and the crude product is purified by column chromatography.[2]

-

-

Coupling of Chlorambucil to the Estradiol-Linker Moiety:

-

The purified estradiol-linker derivative is dissolved in an anhydrous solvent such as DCM.

-

Chlorambucil and a coupling agent (e.g., DCC) are added to the solution.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is filtered to remove any solid byproducts, and the filtrate is concentrated.

-

The final estradiol-chlorambucil conjugate is purified using column chromatography.[3]

-

Purification:

Purification of the final conjugate and intermediates is crucial to remove unreacted starting materials and byproducts. Column chromatography using silica gel is a common method. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is optimized to achieve good separation.[4] High-performance liquid chromatography (HPLC) can also be employed for final purification and to assess purity.

Quantitative Data

The following tables summarize key quantitative data for representative estradiol-chlorambucil conjugates.

Table 1: Synthesis Yields and Purity

| Conjugate | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Reference |

| 16α-(N-Chlorambucil)estradiol | Estrone | Chlorambucil, Linker | Good | >95% | |

| Estradiol-Lysine-DOTA | Estrone | Fmoc-Lys(ivDde)-wang resin, DOTA | 47% (overall) | >90% |

Table 2: In Vitro Antiproliferative Activity (IC50 Values)

| Conjugate/Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | Reference |

| Estradiol-Chlorambucil Hybrid 1a | Moderate Activity | Moderate Activity | |

| Estradiol-Chlorambucil Hybrid 1b | Moderate Activity | Moderate Activity | |

| Estradiol-Chlorambucil Hybrid 1c | Moderate Activity | Moderate Activity | |

| 4-hydroxytamoxifen | 27 µM | 18 µM | |

| Estradiol | Antiproliferative | Antiproliferative |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of estradiol-chlorambucil conjugates relies on the selective recognition of the estradiol moiety by the estrogen receptor (ER), which is overexpressed in a significant portion of breast cancers.

Estrogen Receptor-Mediated Targeting and Apoptosis

Upon binding to the ER, the conjugate is internalized into the cancer cell. Inside the cell, the chlorambucil payload is released and can exert its cytotoxic effects. Chlorambucil is an alkylating agent that cross-links DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.

The engagement of the ER by the estradiol component of the conjugate can also modulate downstream signaling pathways that influence cell survival and apoptosis.

Caption: Proposed signaling pathway for estradiol-chlorambucil conjugate-induced apoptosis.

Role of NF-κB and PI3K/Akt Pathways

Estradiol itself can modulate the NF-κB and PI3K/Akt signaling pathways. The NF-κB pathway is often constitutively active in cancer cells and promotes cell survival by upregulating anti-apoptotic proteins. Estradiol has been shown to inhibit NF-κB activation, which can sensitize cancer cells to apoptosis. The PI3K/Akt pathway is another critical survival pathway that is often dysregulated in cancer. The interaction of the estradiol conjugate with the ER may lead to the modulation of this pathway, further contributing to the induction of apoptosis.

Experimental Workflow for Evaluation

A typical workflow for the preclinical evaluation of estradiol-chlorambucil conjugates involves a series of in vitro assays to determine their efficacy and selectivity.

Caption: A standard workflow for the synthesis and in vitro evaluation of anticancer drug conjugates.

Experimental Protocols for In Vitro Evaluation:

-

Cell Culture: ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines are cultured under standard conditions.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the estradiol-chlorambucil conjugate, chlorambucil alone, and estradiol alone for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curves.

-

-

Apoptosis Assay (Flow Cytometry):

-

Cells are treated with the conjugate at its IC50 concentration.

-

After treatment, cells are harvested and stained with Annexin V and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Western Blot Analysis:

-

Cells are treated with the conjugate, and cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key signaling proteins (e.g., ERα, p-Akt, Akt, NF-κB, Bax, Bcl-2) and then with a secondary antibody.

-

The protein bands are visualized to assess changes in protein expression and phosphorylation status.

-

This guide provides a foundational understanding of the synthesis and preclinical evaluation of estradiol-chlorambucil conjugates. Further research and development in this area hold promise for the creation of more effective and targeted therapies for hormone-dependent cancers.

References

- 1. Design, synthesis and biological evaluation of estradiol-chlorambucil hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel solid phase synthesis of an estradiol derivative and preclinical evaluation for targeting estrogen-receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. columbia.edu [columbia.edu]

In Vitro Analysis of Estrogen Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a key therapeutic target in hormone-dependent diseases, most notably breast cancer. Understanding the binding affinity and mechanism of action of novel compounds is crucial for the development of new selective estrogen receptor modulators (SERMs) and other ER-targeted therapies. This technical guide provides an in-depth overview of the core in vitro methodologies used to characterize the binding of compounds to the estrogen receptor.

While this guide focuses on the general principles and protocols for assessing estrogen receptor binding, it is important to note that a comprehensive literature search did not yield specific in vitro binding data for Atrimustine. Therefore, the quantitative data and examples provided herein feature well-characterized reference compounds to illustrate the application of these techniques.

Quantitative Data on Estrogen Receptor Binding for Reference Compounds

The following table summarizes the binding affinities of several well-known ligands for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These values, presented as IC50 (the concentration of a ligand that displaces 50% of a radiolabeled tracer) and Ki (the inhibition constant, reflecting the binding affinity of the ligand), are compiled from various in vitro studies and serve as a benchmark for comparison. It is important to recognize that these values can vary depending on the specific experimental conditions, such as the source of the receptor and the type of assay used.

| Compound | Receptor Subtype | Assay Type | IC50 (nM) | Ki (nM) |

| 17β-Estradiol | ERα | Radioligand Binding | 0.01 - 1.5[1] | 0.11 - 0.38[1] |

| ERβ | Radioligand Binding | - | - | |

| Tamoxifen | ERα | Radioligand Binding | 580.0[1] | 11.9 - 157.0[1] |

| ERβ | Radioligand Binding | - | - | |

| Raloxifene | ERα | Radioligand Binding | 0.34[1] | - |

| ERβ | Radioligand Binding | - | - |

Experimental Protocols

Two primary methods for determining the in vitro binding affinity of a compound to the estrogen receptor are the competitive radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

-

Estrogen Receptor: Recombinant human ERα or ERβ protein.

-

Radioligand: [³H]-17β-Estradiol.

-

Test Compound: Atrimustine or other compound of interest.

-

Unlabeled Ligand: Non-radiolabeled 17β-Estradiol for determining non-specific binding.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, DTT, and glycerol.

-

Scintillation Cocktail.

-

96-well plates and filter mats.

-

Cell harvester.

Procedure:

-

Receptor and Ligand Preparation: Dilute the recombinant ER protein and the [³H]-estradiol in the assay buffer to their optimal concentrations.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, [³H]-estradiol, and ER preparation.

-

Non-specific Binding: Assay buffer, [³H]-estradiol, a high concentration of unlabeled 17β-estradiol, and ER preparation.

-

Competitive Binding: Assay buffer, [³H]-estradiol, ER preparation, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled estrogen ligand (tracer). When the tracer is bound to the larger ER molecule, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the tracer, the smaller, free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Materials:

-

Estrogen Receptor: Recombinant human ERα or ERβ protein.

-

Fluorescent Tracer: A fluorescently labeled estrogen, such as Fluormone™ ES2.

-

Test Compound: Atrimustine or other compound of interest.

-

Assay Buffer.

Procedure:

-

Reagent Preparation: Prepare solutions of the ER, fluorescent tracer, and serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a microplate, add the ER and the test compound.

-

Incubation: Incubate the plate for a defined period to allow the test compound to bind to the ER.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Second Incubation: Incubate the plate to allow the tracer to bind to any unoccupied ER.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

References

Atorvastatin in Breast Cancer: An In-depth Technical Guide on Early Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the initial query for "Atrimustine" yielded no relevant clinical data in the context of breast cancer, a significant body of research exists for the therapeutic potential of statins, particularly Atorvastatin. This guide provides a comprehensive overview of early clinical trial data for Atorvastatin in breast cancer, focusing on quantitative outcomes, experimental methodologies, and the underlying molecular pathways.

Quantitative Data Summary

Early phase clinical trials of Atorvastatin in breast cancer have focused on its biological effects on tumor tissue, often in a "window-of-opportunity" setting (between diagnosis and surgery). The data from these studies indicate a significant impact on markers of cell proliferation and regulation.

Table 1: Biomarker Modulation in the Phase II MAST Trial

| Biomarker | Method | Change Post-Atorvastatin Treatment | p-value | Reference |

| Cyclin D1 (oncogene) | Immunohistochemistry (Nuclear Intensity) | Significantly decreased | 0.008 | [1] |

| p27 (tumor suppressor) | Immunohistochemistry (Fraction of stained cells) | Significantly increased | 0.03 | [1] |

| p27 (tumor suppressor) | Immunohistochemistry (Cytoplasmic Intensity) | Significantly increased | 0.02 | [1] |

Table 2: Biomarker Analysis from a Window-of-Opportunity Study with Simvastatin

| Biomarker | Change Post-Simvastatin Treatment (Fold Change) | p-value | Reference |

| Ki-67 | 1.4 | 0.597 | [2] |

| Cyclin D1 | 2.8 | 0.0003 | [2] |

| p27 (cytoplasmic) | 3.2 | 0.025 | |

| Cleaved Caspase-3 (CC3) | 2.1 | 0.016 |

Note: While this study used Simvastatin, its findings on cell cycle and apoptosis markers are relevant to the broader investigation of statins in breast cancer.

Experimental Protocols

The methodologies employed in the early clinical trials of Atorvastatin in breast cancer are crucial for interpreting the data and designing future studies. Below are detailed protocols from key trials.

Phase II Window-of-Opportunity Trial (MAST)

-

Objective: To investigate the anti-proliferative effects of high-dose Atorvastatin on breast cancer tissue.

-

Patient Population: 50 patients with primary invasive breast cancer.

-

Treatment Regimen: Patients received a high dose of Atorvastatin (80mg/day) for two weeks. This treatment occurred in the "window-of-opportunity" between diagnosis and breast surgery.

-

Sample Collection:

-

Pre-treatment: Core needle tumor biopsies and blood samples were collected before the start of Atorvastatin treatment.

-

Post-treatment: Tumor tissue was obtained during the standard surgical procedure, and new blood samples were collected.

-

-

Biomarker Analysis:

-

Paired paraffin-embedded pre- and post-treatment tumor samples were analyzed using immunohistochemistry for the expression of estrogen receptor (ER), progesterone receptor (PR), human epidermal growth factor receptor 2 (HER2), and the cell cycle regulators cyclin D1 and p27.

-

Corresponding frozen tumor sample pairs were analyzed for the mRNA expression of the genes encoding cyclin D1 (CCND1) and p27 (CDKN1B).

-

Phase III Randomized Controlled Trial (MASTER)

-

Objective: To determine if the addition of Atorvastatin to standard breast cancer treatment improves the prognosis of women with early breast cancer. The primary outcome is invasive disease-free survival.

-

Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.

-

Patient Population: 3,360 women with estrogen receptor-positive (ER+) early-stage breast cancer who are candidates for systemic (neo)adjuvant therapy.

-

Treatment Arms:

-

Standard (neo)adjuvant therapy plus Atorvastatin (80 mg/day).

-

Standard (neo)adjuvant therapy plus placebo.

-

-

Duration of Treatment: Two years.

-

Follow-up: Patients will be followed for 10 years from the date of randomization.

-

Data Collection: Blood samples for biomarker studies and patient-reported outcome questionnaires will be collected at 3, 6, 12, and 24 months.

Signaling Pathways and Experimental Workflows

Atorvastatin's anti-cancer effects are primarily attributed to its inhibition of the mevalonate pathway, which has significant downstream consequences on key signaling cascades involved in cell growth, proliferation, and survival.

The Mevalonate Pathway and Downstream Signaling

Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition depletes downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases such as Ras and Rho. The proper membrane localization and function of these proteins are critical for activating pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By disrupting this process, Atorvastatin can suppress these key cancer-promoting pathways.

Atorvastatin's inhibition of the mevalonate pathway.

Experimental Workflow for a Window-of-Opportunity Trial

The "window-of-opportunity" study design is instrumental in assessing the biological effects of a drug directly on tumor tissue in a short timeframe.

References

- 1. Statin-induced anti-proliferative effects via cyclin D1 and p27 in a window-of-opportunity breast cancer trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Statins on Markers of Breast Cancer Proliferation and Apoptosis in Women with In Situ or Early-Stage Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Atrimustine's Potential Role in Graft-versus-Host Disease Prevention: An Overview and Exploration of a Therapeutic Alternative

An Initial Investigation into Atrimustine

Atrimustine is a chemical compound known as the benzoate of an estradiol-chlorambucil conjugate[1]. It is classified as both an antineoplastic agent, meaning it inhibits the growth of cancerous tumors, and an immunosuppressive agent, indicating its potential to suppress the immune system[1]. While its immunosuppressive properties theoretically suggest a potential role in preventing immune-mediated conditions like graft-versus-host disease (GVHD), a comprehensive review of scientific literature reveals a notable absence of specific studies, clinical trials, or detailed experimental protocols investigating the use of atrimustine for GVHD prevention.

Given the limited availability of data on atrimustine in the context of GVHD, this guide will now pivot to a well-researched therapeutic agent with established immunomodulatory effects that has been explored for its potential role in GVHD prevention: Atorvastatin . This statin, commonly used to lower cholesterol, has demonstrated significant immunomodulatory and anti-inflammatory properties, making it a subject of interest for researchers in the field of transplantation and immunology.

A Technical Guide to the Role of Atorvastatin in Graft-versus-Host Disease Prevention

This section will provide an in-depth technical guide on the role of atorvastatin in the prevention of graft-versus-host disease, designed for researchers, scientists, and drug development professionals.

Introduction to Atorvastatin and its Immunomodulatory Properties

Atorvastatin is a widely prescribed medication that belongs to the statin class of drugs. Its primary function is to inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway[2][3][4]. Beyond its lipid-lowering effects, atorvastatin has been shown to possess significant immunomodulatory and anti-inflammatory properties. These pleiotropic effects have led to investigations into its potential therapeutic applications in various immune-mediated diseases, including graft-versus-host disease.

Mechanism of Action in Immune Modulation and GVHD

Atorvastatin exerts its immunomodulatory effects through multiple mechanisms that are relevant to the pathophysiology of GVHD:

-

Inhibition of T-Cell Activation and Proliferation: A key event in the initiation of GVHD is the activation and proliferation of donor T-cells that recognize host tissues as foreign. Atorvastatin has been shown to decrease T-cell activation and proliferation.

-

Modulation of Antigen-Presenting Cells (APCs): Statins can interfere with the function of APCs, which are crucial for initiating the T-cell response. This includes the downregulation of MHC class II expression.

-

Inhibition of Inflammatory Cytokine Production: Atorvastatin can reduce the production of pro-inflammatory cytokines, which play a central role in the inflammatory cascade of GVHD.

-

Induction of a Th2-Biased Immune Response: Some studies suggest that atorvastatin can shift the immune response from a pro-inflammatory Th1 phenotype to a more anti-inflammatory Th2 phenotype.

-

Inhibition of Cell Adhesion and Migration: Statins may interfere with the adhesion and migration of immune cells to target organs, a critical step in the development of GVHD.

The following diagram illustrates the proposed signaling pathways affected by atorvastatin in the context of immune modulation.

Quantitative Data from Preclinical and Clinical Studies

Several preclinical and clinical studies have investigated the use of atorvastatin for GVHD prophylaxis. The following tables summarize key quantitative findings from these studies.

Table 1: Summary of Preclinical Studies on Atorvastatin for GVHD Prevention

| Model System | Atorvastatin Treatment | Key Findings | Reference |

| Murine MHC-mismatched HCT | Donor or recipient treatment | Significantly reduced acute GVHD lethality. | |

| Murine model of Kawasaki disease | In vitro and in vivo | Inhibited lymphocyte proliferation and pro-inflammatory cytokine production. | |

| NZB/W F1 mice (lupus model) | In vivo | Decreased expression of MHC class II on monocytes and B lymphocytes. | |

| Lewis rats (autoimmune myocarditis) | In vivo | Reduced expression of MHC class II on cardiomyocytes. |

Table 2: Summary of Clinical Studies on Atorvastatin for GVHD Prophylaxis

| Study Design | Patient Population | Atorvastatin Regimen | Key Outcomes | Reference |

| Phase II Study | Recipients of MRD or MUD allo-HCT | 40 mg/day with standard GVHD prophylaxis | Cumulative incidence of grade II-IV aGVHD at day 100: 9.9% (MRD) and 29.6% (MUD). | |

| Retrospective Analysis | Recipients of allografts from HLA-identical siblings | Statin use at time of transplant | Among recipients with cyclosporine-based immunosuppression, statin use was associated with a decreased risk of extensive chronic GVHD. |

Experimental Protocols

This section provides a detailed methodology for a key type of experiment cited in the literature: a phase II clinical trial of atorvastatin for acute GVHD prophylaxis.

Protocol: Phase II Study of Atorvastatin for Acute GVHD Prophylaxis in Allogeneic HCT Recipients

-

Objective: To evaluate the safety and efficacy of adding atorvastatin to standard GVHD prophylaxis in patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT).

-

Patient Population: Adults with hematologic malignancies undergoing matched related donor (MRD) or matched unrelated donor (MUD) allo-HCT.

-

Treatment Regimen:

-

Atorvastatin: 40 mg administered orally once daily, starting 7 days prior to the initiation of the conditioning regimen and continuing until day +100 post-transplant.

-

Standard GVHD Prophylaxis: A calcineurin inhibitor (e.g., tacrolimus) and methotrexate.

-

-

Endpoints:

-

Primary Endpoint: Cumulative incidence of grade II-IV acute GVHD at day +100 post-transplant.

-

Secondary Endpoints: Cumulative incidence of grade III-IV acute GVHD, chronic GVHD, non-relapse mortality, relapse, and overall survival at 1 year.

-

-

Monitoring and Safety:

-

Regular monitoring of liver function tests (AST, ALT, bilirubin) and creatine kinase (CK) levels.

-

Assessment for signs and symptoms of myopathy.

-

Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

-

Statistical Analysis:

-

The cumulative incidence of GVHD and other time-to-event outcomes is calculated using the cumulative incidence function, with relapse and death as competing risks.

-

Survival probabilities are estimated using the Kaplan-Meier method.

-

The following diagram illustrates a typical experimental workflow for such a clinical trial.

Conclusion

While direct evidence for the role of atrimustine in GVHD prevention is currently lacking in the scientific literature, the immunomodulatory properties of atorvastatin present a compelling case for its further investigation as a prophylactic agent. The mechanisms by which atorvastatin influences immune cell function, coupled with encouraging, albeit preliminary, clinical data, highlight the potential of repurposing existing drugs for novel therapeutic applications in the complex setting of allogeneic transplantation. Further large-scale, randomized controlled trials are warranted to definitively establish the efficacy and safety of atorvastatin in the prevention of graft-versus-host disease.

References

Application Notes and Protocols for In Vitro Assays of Atrimustine in ER+ Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atrimustine is a molecule that combines a nitrogen mustard alkylating agent with an estrogen analogue, designed to target estrogen receptor-positive (ER+) cells. These application notes provide detailed protocols for the in vitro evaluation of atrimustine's effects on ER+ breast cancer cell lines. The methodologies cover key assays for assessing cell viability, apoptosis, and cell cycle progression. While specific quantitative data for atrimustine is not widely available in the public domain, this document provides the procedural framework and illustrative data tables for researchers to generate and present their findings. The signaling pathways depicted are based on related compounds that modulate ER+ cell signaling and may serve as a hypothetical guide for investigating atrimustine's mechanism of action.

I. Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized. The following tables provide a structured format for presenting typical results, allowing for clear comparison between different experimental conditions.

Table 1: Cytotoxicity of Atrimustine on ER+ Breast Cancer Cell Lines (IC50 Values)

| Cell Line | Atrimustine IC50 (µM) after 48h | Atrimustine IC50 (µM) after 72h |

| MCF-7 | User-generated data | User-generated data |

| T-47D | User-generated data | User-generated data |

| ZR-75-1 | User-generated data | User-generated data |

| Control ER- Cell Line (e.g., MDA-MB-231) | User-generated data | User-generated data |

Table 2: Induction of Apoptosis by Atrimustine in ER+ Breast Cancer Cell Lines

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Control (Vehicle) | User-generated data | User-generated data |

| Atrimustine (IC50) | User-generated data | User-generated data | |

| Atrimustine (2x IC50) | User-generated data | User-generated data | |

| T-47D | Control (Vehicle) | User-generated data | User-generated data |

| Atrimustine (IC50) | User-generated data | User-generated data | |

| Atrimustine (2x IC50) | User-generated data | User-generated data |

Table 3: Effect of Atrimustine on Cell Cycle Distribution in ER+ Breast Cancer Cell Lines

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | Control (Vehicle) | User-generated data | User-generated data | User-generated data |

| Atrimustine (IC50) | User-generated data | User-generated data | User-generated data | |

| Atrimustine (2x IC50) | User-generated data | User-generated data | User-generated data | |

| T-47D | Control (Vehicle) | User-generated data | User-generated data | User-generated data |

| Atrimustine (IC50) | User-generated data | User-generated data | User-generated data | |

| Atrimustine (2x IC50) | User-generated data | User-generated data | User-generated data |

II. Experimental Protocols

A. Cell Culture and Drug Preparation

-

Cell Lines:

-

ER+ cell lines: MCF-7, T-47D, ZR-75-1.

-

ER- control cell line (optional): MDA-MB-231.

-

-

Culture Conditions:

-

Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Atrimustine Preparation:

-

Prepare a stock solution of atrimustine in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.1%).

-

B. Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of a compound.[1] Tetrazolium-based assays, such as MTT and MTS, are colorimetric methods that measure the metabolic activity of cells, which is indicative of cell viability.[2][3]

This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of atrimustine and a vehicle control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The MTS assay is a more convenient alternative to the MTT assay as the resulting formazan product is soluble in the culture medium.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent (combined with an electron coupling reagent like PES) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

C. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with atrimustine at the desired concentrations for the selected time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

D. Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of cells, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Seeding and Treatment: Culture and treat cells with atrimustine as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells (adherent and floating).

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight or for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate histograms that show the percentage of cells in each phase of the cell cycle.

III. Visualization of Workflows and Pathways

A. Experimental Workflow for In Vitro Evaluation of Atrimustine

Caption: General workflow for assessing the in vitro effects of atrimustine on ER+ cell lines.

B. Hypothetical Signaling Pathway for Atrimustine in ER+ Breast Cancer Cells

Atrimustine, as an estrogen analogue conjugate, is expected to interact with pathways regulated by the estrogen receptor. Additionally, its alkylating agent component will induce DNA damage. The following diagram illustrates a potential mechanism of action, drawing parallels with known effects of agents that impact ER signaling and induce cellular stress. For instance, statins have been shown to affect the PI3K/AKT pathway in breast cancer cells. Atrimustine may similarly influence these survival pathways while also activating DNA damage response pathways.

Caption: A potential signaling cascade for atrimustine's action in ER+ breast cancer cells.

References

Application Notes and Protocols for Studying Atrimustine Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Atrimustine, a compound with potential anti-cancer properties. The protocols detailed below are based on established methodologies for preclinical cancer research, with a focus on xenograft and orthotopic tumor models. While specific quantitative data for Atrimustine is limited in the currently available literature, this document leverages data from studies on structurally and functionally related statins, such as Atorvastatin and Simvastatin, to provide a framework for experimental design and data interpretation.

Introduction to Atrimustine and its Presumed Mechanism of Action

Atrimustine is a compound that, like other statins, is presumed to inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for cholesterol biosynthesis and the production of isoprenoid intermediates necessary for the post-translational modification of small GTPases like Ras and Rho. By inhibiting this pathway, Atrimustine is hypothesized to disrupt cancer cell proliferation, survival, and migration. Key signaling pathways implicated in the anti-cancer effects of statins include the PI3K/Akt/mTOR and TGF-β pathways.[1][2][3]

Animal Models for Atrimustine Efficacy Studies

The choice of animal model is critical for obtaining clinically relevant data. Immunocompromised mice, such as nude or SCID mice, are commonly used for establishing xenograft and orthotopic tumors from human cancer cell lines or patient-derived tissues.

Commonly Used Animal Models:

-

Glioblastoma: Intracranial xenograft models using human glioblastoma cell lines (e.g., U87MG, U251MG) are standard.[1]

-

Ovarian Cancer: Subcutaneous or orthotopic (intrabursal) injection of human ovarian cancer cell lines (e.g., SKOV3, OVCAR-3) in nude mice.[4]

-

Prostate Cancer: Subcutaneous xenograft models using human prostate cancer cell lines (e.g., PC-3, DU145) in male nude mice.

Data Presentation: Efficacy of Statins in Preclinical Cancer Models

The following tables summarize quantitative data from studies on Atorvastatin and Simvastatin in various cancer models. This data can serve as a reference for designing and evaluating Atrimustine efficacy studies.

Table 1: Efficacy of Atorvastatin in Prostate Cancer Xenograft Models

| Animal Model | Cell Line | Treatment | Outcome Measure | Result | Reference |

| Nude Mice | PC-3 | Atorvastatin | Tumor Size Reduction | Significantly reduced vs. control (P<0.05) | |

| Nude Mice | DU145 | Atorvastatin | Tumor Size Reduction | Significantly reduced vs. control (P<0.05) | |

| Nude Mice | LNCaP | Atorvastatin | Tumor Size Reduction | Significantly reduced vs. control (P<0.05) | |

| Nude Mice | PC-3 | Atorvastatin + Irradiation (IR) | Tumor Size Reduction | Significantly reduced vs. IR alone (P<0.05) | |

| Nude Mice | DU145 | Atorvastatin + Irradiation (IR) | Tumor Size Reduction | Significantly reduced vs. IR alone (P<0.05) | |

| Nude Mice | LNCaP | Atorvastatin + Irradiation (IR) | Tumor Size Reduction | Significantly reduced vs. IR alone (P<0.05) |

Table 2: Efficacy of Simvastatin in Glioblastoma and Prostate Cancer Xenograft Models

| Animal Model | Cell Line/Tumor Type | Treatment | Outcome Measure | Result | Reference |

| Nude Mice | Glioblastoma (GIC) | Simvastatin | Tumor Growth | Reduced tumor growth | |

| Nude Mice | Glioblastoma (GIC) | Simvastatin | Survival | Prolonged survival | |

| Nude Mice | Prostate Cancer (PC-3) | Simvastatin | Tumor Size and Weight | Significant reduction vs. saline-administered controls |

Table 3: Association of Statin Use with Ovarian Cancer Survival (Human Studies)

| Study Type | Population | Statin Use | Outcome Measure | Result | Reference |

| Retrospective Review | Advanced Stage Epithelial Ovarian Cancer | Statin use at time of initial surgery | Median Progression-Free Survival | 24 months for statin users vs. 16 months for non-users (p=0.007) | |

| Retrospective Review | Advanced Stage Epithelial Ovarian Cancer | Statin use at time of initial surgery | Median Overall Survival | 62 months for statin users vs. 46 months for non-users (p=0.04) | |

| Population-Based Study | Epithelial Ovarian Cancer | Postdiagnostic statin use | Overall Mortality | 19% reduction in mortality for statin users (adjusted HR, 0.81) | |

| Observational Study | Epithelial Ovarian Cancer | Lipophilic statin use | Overall Mortality Reduction | 43% overall reduction in mortality |

Experimental Protocols

Protocol for Subcutaneous Xenograft Tumor Model

-

Cell Culture: Culture human cancer cells (e.g., PC-3 for prostate, SKOV3 for ovarian) in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

-

Animal Preparation: Use 6-8 week old male or female immunocompromised mice (e.g., BALB/c nude). Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Tumor Cell Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Atrimustine Administration: Administer Atrimustine (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol for Orthotopic Glioblastoma Model

-

Cell Preparation: Prepare human glioblastoma cells (e.g., U87MG) as described in the subcutaneous model protocol.

-

Animal Preparation: Anesthetize the mouse and place it in a stereotactic frame.

-

Intracranial Injection: Create a small burr hole in the skull at the desired coordinates. Using a Hamilton syringe, slowly inject a small volume (e.g., 2-5 µL) of the cell suspension into the brain parenchyma.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Treatment and Evaluation: Administer Atrimustine and evaluate its efficacy on tumor growth and animal survival as described in the subcutaneous model protocol.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways presumed to be affected by Atrimustine.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo efficacy study of Atrimustine.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-cancer efficacy of Atrimustine in preclinical animal models. While direct quantitative data for Atrimustine is emerging, the information from related statins strongly supports its potential as an anti-tumor agent. By following these detailed methodologies and utilizing the provided data as a benchmark, researchers can effectively design and execute studies to elucidate the therapeutic potential of Atrimustine in various cancer types. Careful selection of animal models, adherence to rigorous experimental protocols, and comprehensive data analysis will be crucial for advancing our understanding of this promising compound.

References

- 1. Statins affect human glioblastoma and other cancers through TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Statins as anti‐tumor agents: A paradigm for repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation into the synergistic effect of atorvastatin combined with ultrasound stimulation for anti-glioma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in ovarian cancer treatment using a combination of statins with other drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, particularly in the liver, atorvastatin reduces cholesterol production, leading to an upregulation of LDL receptors and increased uptake of LDL-cholesterol from the circulation.[1] This mechanism effectively lowers total cholesterol, LDL-cholesterol ("bad cholesterol"), and triglycerides, while increasing HDL-cholesterol ("good cholesterol").[1] Beyond its well-established role in managing dyslipidemia and reducing cardiovascular disease risk, a growing body of preclinical evidence suggests that atorvastatin possesses pleiotropic effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic properties, making it a subject of interest in oncology research.[3]

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for atorvastatin in various preclinical settings, based on published studies. The information is intended to guide researchers in designing and conducting their own investigations into the potential therapeutic applications of atorvastatin.

Data Presentation: Atorvastatin Dosage and Administration in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies, offering a comparative look at the dosages and administration routes used in different animal models and research contexts.

Table 1: Atorvastatin Dosage in Rodent Cancer Models

| Animal Model | Cancer Type | Atorvastatin Dose | Administration Route | Study Outcome | Reference |

| Nude Mice | Colon Cancer (HCT116 Xenograft) | Not specified in chow | Oral (in chow) | Significantly slowed tumor growth | |

| NSG Mice | Breast Cancer (MDA-MB-231 Metastatic Model) | 2 mg/kg/day and 10 mg/kg/day | Not specified | Dose-dependent decrease in metastatic proliferation | |

| Nude Mice | Pancreatic Cancer (PANC-1 Xenograft) | 10 mg/kg | Intraperitoneal | Inhibited tumor growth | |

| Swiss Albino Mice | Skin Tumorigenesis | 10 mg/kg/day | Oral | Reduced angiogenesis | |

| Hyperlipidemic Mice | Not applicable | 1.67 mg/kg | Intragastric | Pharmacokinetic studies |

Table 2: Atorvastatin Pharmacokinetics in Animal Models

| Animal Model | Dose | Administration Route | Cmax | Tmax | Terminal Half-life | Reference | | --- | --- | --- | --- | --- | --- | | Cockatiels | 20 mg/kg | Oral gavage | 152.6 ng/mL | 3 hours | 4 hours | | | Orange-winged Amazon Parrots | 20 mg/kg | Oral gavage | 82.60 ± 58.30 ng/mL | 1.60 ± 0.80 hours | 5.96 ± 11.50 hours | | | Wistar Rats (Female) | Not specified | Not specified | Uptake was 38 ± 3% higher than in males | Not specified | Faster clearance than males | | | Wistar Rats (Male) | Not specified | Not specified | Not specified | Not specified | Not specified | |

Experimental Protocols

This section details the methodologies employed in key preclinical experiments with atorvastatin.

In Vitro Apoptosis Assay in Colon Cancer Cells

-

Cell Line: HCT116 human colon cancer cells.

-

Treatment: Atorvastatin was added to the cell culture medium.

-

Reversibility Assay: To confirm the mechanism of action, the effect of atorvastatin was reversed by the addition of mevalonate and geranylgeranyl pyrophosphate.

-

Analysis: Apoptosis was quantified to assess the efficacy of atorvastatin in inducing cell death.

Colon Cancer Xenograft Model in Nude Mice

-

Animal Model: Athymic nude mice.

-

Cell Implantation: 50,000 wild-type HCT-116 cells were implanted as subcutaneous xenografts into the flanks of the mice.

-

Treatment Groups:

-

Control Group (n=48): Fed normal chow.

-

Treatment Group (n=24): Fed chow containing atorvastatin.

-

-

Tumor Growth Monitoring: Tumors were measured weekly using calipers by the same individual to ensure consistency.

-

Statistical Analysis: A Student's t-test was used to compare the mean tumor size between the control and treatment groups.

Pancreatic Cancer Xenograft Model

-

Animal Model: Male nude mice.

-

Cell Implantation: 1 x 10^7 PANC-1 cells were injected subcutaneously into the backs of the mice.

-

Treatment Groups:

-

Tumor-induced control.

-

Implant pre-treatment cells with intraperitoneal simvastatin treatment after induction.

-

Implant simvastatin pre-treated cells without subsequent intraperitoneal treatment.

-

-

Dosing: 10 mg/kg simvastatin was administered intraperitoneally once a day after implantation in the treatment group.

Pharmacokinetic Studies in Avian Models

-

Animal Models: Cockatiels and Orange-winged Amazon parrots.

-

Drug Formulation: A compounded oral suspension of atorvastatin (10 mg/mL) was prepared using an oral suspending agent and a sweetener.

-

Administration: A single oral dose of 20 mg/kg was administered via oral gavage.

-

Blood Sampling: Blood samples were collected at various time points (e.g., 0.5 to 24 hours post-administration) to determine plasma concentrations of atorvastatin and its metabolites.

-

Analytical Method: Plasma concentrations were determined by liquid chromatography-tandem mass spectrometry.

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Atorvastatin

Caption: Atorvastatin inhibits HMG-CoA reductase.

Experimental Workflow for Xenograft Studies

Caption: Workflow for a typical xenograft study.

Pharmacokinetic Study Design

Caption: Pharmacokinetic study workflow.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantification of Atrimustine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrimustine is an investigational drug with potential applications in various therapeutic areas. To understand its pharmacokinetic and pharmacodynamic properties, a robust and reliable analytical method for its quantification in biological matrices such as plasma, serum, or urine is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a widely used technique for the determination of drug concentrations in biological fluids.

Please Note: As of the latest literature review, specific, validated HPLC methods for the quantification of Atrimustine in biological samples are not publicly available. Therefore, this document provides a detailed, generalized protocol for the development and validation of such a method, based on established principles of bioanalytical method development. The provided experimental details and data are illustrative and should be optimized for Atrimustine specifically.

Principle of the Method

This method outlines a reverse-phase HPLC (RP-HPLC) approach for the separation and quantification of Atrimustine from biological matrices. The principle involves the extraction of Atrimustine and an internal standard (IS) from the biological sample, followed by chromatographic separation on a C18 column. The mobile phase composition is optimized to achieve a good resolution and peak shape for Atrimustine and the IS. Detection is typically performed using a UV detector at a wavelength where Atrimustine exhibits maximum absorbance. For higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS) can be used. Method validation is performed according to international guidelines to ensure the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Atrimustine reference standard

-

Internal Standard (IS) reference standard (structurally similar and stable)

-

HPLC-grade acetonitrile, methanol, and water

-

Analytical grade formic acid, acetic acid, or phosphate buffers

-

Drug-free biological matrix (e.g., human plasma) for preparation of calibration and quality control samples

Instrumentation and Chromatographic Conditions

The following are typical starting conditions that should be optimized for Atrimustine:

| Parameter | Recommended Condition |

| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV or MS detector |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

| Detector | UV detector at the λmax of Atrimustine or a Mass Spectrometer |

Preparation of Stock and Standard Solutions

-

Primary Stock Solutions: Prepare a 1 mg/mL stock solution of Atrimustine and the IS in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare serial dilutions of the Atrimustine stock solution with the mobile phase or a suitable diluent to create working standard solutions for calibration curve construction.

-

Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from plasma or serum.

-

Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The key validation parameters are summarized in the tables below.

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |

| Atrimustine | 10 - 2000 | > 0.995 | y = mx + c |

Table 2: Accuracy and Precision (Intra-day and Inter-day)